5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine
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Overview
Description
5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and carbon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine typically involves the reaction of a pyrimidine derivative with a thiadiazole precursor. One common method includes the use of prop-2-en-1-yl sulfide as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate and sodium ascorbate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure of the compound .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the pyrimidine ring .
Scientific Research Applications
5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, or anticancer agent.
Mechanism of Action
The mechanism of action of 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: This compound shares a similar sulfur-containing structure and has applications in coordination chemistry.
Thiazolo[4,5-b]pyridines: These compounds exhibit high antioxidant, antimicrobial, and antitumor activities and are structurally related to 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine.
Uniqueness
This compound is unique due to its combination of a thiadiazole ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
647860-04-6 |
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Molecular Formula |
C9H8N4S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
3-prop-2-enylsulfanyl-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C9H8N4S2/c1-2-3-14-9-8(12-15-13-9)7-4-10-6-11-5-7/h2,4-6H,1,3H2 |
InChI Key |
BSFUQNYHKYACTN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NSN=C1C2=CN=CN=C2 |
Origin of Product |
United States |
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